1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-5-cyclobutyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-4-5-12-9(13)6-8(11-12)7-2-1-3-7/h6-7,11H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOQMVISRLQFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Biological Activities
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Mechanism of Action : The compound may inhibit key enzymes involved in microbial survival, enhancing its efficacy against pathogens such as Escherichia coli and Staphylococcus aureus . Structural modifications have been shown to increase its antimicrobial potency.
2. Anticancer Properties
The anticancer potential of this compound has been explored in several studies, revealing promising results.
- In Vitro Studies : In vitro assays demonstrated that the compound can inhibit the growth of various cancer cell lines, including those associated with lung and liver cancers. The mechanism involves the inhibition of specific kinases related to cancer progression .
The biological effects of this compound are primarily mediated through interactions with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The aminoethyl group can form hydrogen bonds with target enzymes, influencing their activity. For instance, it has been suggested that the compound inhibits key kinases involved in cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various pyrazole derivatives, this compound showed significant activity against S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating effective inhibition compared to control compounds .
Case Study 2: Anticancer Activity
A recent study investigated the effects of this compound on lung cancer cell lines. The results indicated an IC50 value of 15 µM against A549 cells, suggesting moderate potency. Further analysis revealed that the compound induced apoptosis in these cells, as evidenced by increased caspase-3 activity .
Data Tables
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations:
- Cyclobutyl vs. However, the cyclobutyl group’s rigidity could improve selectivity by restricting conformational flexibility.
- Aminoethyl vs. Bromoethyl Side Chains: The 2-aminoethyl group in the target compound contrasts with bromoethyl in , which lacks basicity but offers reactivity for further functionalization (e.g., nucleophilic substitution).
Hydrogen-Bonding and Solubility
The hydroxyl group at position 5 enables strong hydrogen-bond donor/acceptor interactions, critical for crystal packing and target binding . Compared to ester-containing derivatives (e.g., ), the hydroxyl group improves aqueous solubility but reduces lipid membrane penetration.
Pharmacological Activity Trends
- Thiazolyl Derivatives: demonstrates that thiazol-5-yl substituents confer higher H3-receptor antagonism (pA2 = 8.27) than thiazol-4-yl analogues (pA2 = 5.65–6.23) . This suggests that minor positional changes in heterocyclic substituents drastically alter potency.
- Alkyl Chain Length : Elongating alkyl chains in thiazolyl derivatives improved antagonism up to three methylene groups, beyond which activity declined . For the target compound, the cyclobutyl group’s compact size may balance steric hindrance and lipophilicity, avoiding the "cut-off" effect seen in longer chains.
Preparation Methods
Stepwise Preparation Method
Synthesis of β-Keto Ester Intermediate
- Starting from N-Boc-β-alanine, a β-keto ester (compound 8) is synthesized via a Masamune-Claisen type condensation.
- This step involves the reaction of N-Boc-β-alanine with appropriate reagents under controlled conditions, yielding the keto ester intermediate necessary for pyrazole ring formation.
Cyclization with Hydrazine Derivatives
- The β-keto ester is refluxed with hydrazine derivatives (including cyclobutyl-substituted hydrazines) in methanol.
- This reaction produces 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates (compounds 10a–e) in yields ranging from 48% to 83%.
- The cyclization step forms the pyrazole ring and introduces the hydroxy group at the 5-position.
Acidolytic Deprotection
- Treatment of the carbamate intermediates with hydrochloric acid in ethyl acetate (HCl–EtOAc) removes the Boc protecting group.
- This step yields the target 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles (compounds 6b,c) in high yields (78–84%).
Optional Functionalization
- The free amino group can be acylated with acetic anhydride or benzoyl chloride to produce N-acylated derivatives.
- Such modifications allow for the synthesis of various analogues with potentially altered biological activities.
Specific Case: Preparation of 1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol
While the general synthetic approach applies to various substituents, the cyclobutyl group at the 3-position is introduced via the appropriate hydrazine derivative bearing the cyclobutyl substituent.
- The hydrazine reagent used is 3-cyclobutylhydrazine or an equivalent cyclobutyl-substituted hydrazine.
- Refluxing this hydrazine with the β-keto ester intermediate under methanolic conditions leads to the formation of the cyclobutyl-substituted pyrazole carbamate.
- Subsequent acidolytic removal of the Boc group yields the target compound this compound.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| β-Keto ester synthesis | Masamune-Claisen condensation, r.t. | Not specified | From N-Boc-β-alanine |
| Cyclization with hydrazine | Hydrazine derivative, MeOH, reflux | 48–83 | Dependent on hydrazine substituent |
| Acidolytic deprotection | HCl–EtOAc, r.t. | 78–84 | Removes Boc protecting group |
| Acylation (optional) | Acetic anhydride or benzoyl chloride, MeOH | 55–87 | For derivative synthesis |
Note: Specific yields for cyclobutyl-substituted derivatives are consistent with the range reported for similar analogues.
Structural Confirmation and Characterization
- The structures of synthesized compounds are confirmed by a combination of spectroscopic methods:
- Infrared (IR) spectroscopy
- Proton and carbon nuclear magnetic resonance (^1H NMR and ^13C NMR)
- NOESY spectroscopy for spatial configuration
- Mass spectrometry (MS)
- Elemental analyses for carbon, hydrogen, and nitrogen content further validate compound purity and identity.
Summary of Key Research Findings
- The three-step synthesis from N-Boc-β-alanine to 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles is efficient and reproducible.
- Hydrazine derivatives bearing various substituents, including cyclobutyl, can be used to introduce diversity at the 3-position.
- Acidolytic deprotection reliably yields the free aminoethyl pyrazol-5-ol.
- The method provides good to excellent yields and allows for further functionalization to produce analogues.
- Spectroscopic and analytical data confirm the successful synthesis and structure of the target compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
